molecular formula C16H20ClIN4O2 B15284895 tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate

tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate

Cat. No.: B15284895
M. Wt: 462.71 g/mol
InChI Key: CNQPKDQMJKJBSY-UHFFFAOYSA-N
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Description

tert-Butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro and iodo groups. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chloro and Iodo Groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine can be employed.

    Attachment of the Pent-4-en-2-yl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the alkene moiety.

    Formation of the Carbamate Group: The final step involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) to form the carbamate.

Industrial Production Methods: Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the alkene or halogen groups can be achieved using hydrogenation or metal hydrides.

Common Reagents and Conditions:

    Oxidation: m-CPBA, KMnO4

    Reduction: H2/Pd-C, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: Epoxides or diols

    Reduction: Alkanes or dehalogenated products

    Substitution: Amines, ethers, or thioethers

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in peptide synthesis.

Biology and Medicine:

    Potential Therapeutic Agent: Due to its unique structure, the compound may exhibit biological activity and could be investigated for potential therapeutic applications.

    Biochemical Probes: It can be used in the development of biochemical probes to study enzyme activity or protein interactions.

Industry:

    Pharmaceuticals: The compound can be used in the development of new drugs or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Agrochemicals: It may find applications in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrrolo[2,3-d]pyrimidine core may interact with nucleotide-binding sites, affecting cellular processes.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    N-Boc-protected anilines: Compounds with similar protecting groups used in organic synthesis.

    Tetrasubstituted pyrroles: Compounds with similar core structures but different substituents.

Uniqueness:

    Structural Complexity: The combination of the pyrrolo[2,3-d]pyrimidine core with chloro and iodo substituents and the pent-4-en-2-yl group makes this compound unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20ClIN4O2

Molecular Weight

462.71 g/mol

IUPAC Name

tert-butyl N-[1-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl]carbamate

InChI

InChI=1S/C16H20ClIN4O2/c1-5-6-10(21-15(23)24-16(2,3)4)7-22-8-11(18)12-13(17)19-9-20-14(12)22/h5,8-10H,1,6-7H2,2-4H3,(H,21,23)

InChI Key

CNQPKDQMJKJBSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CN1C=C(C2=C1N=CN=C2Cl)I

Origin of Product

United States

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